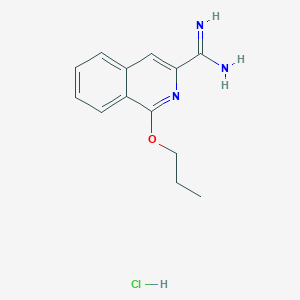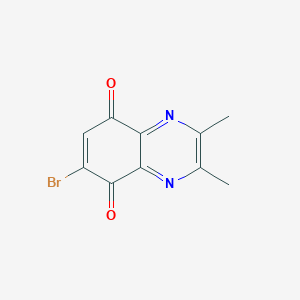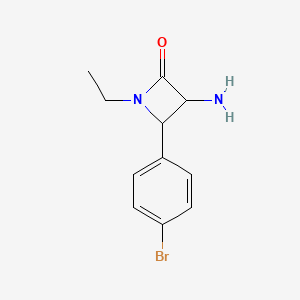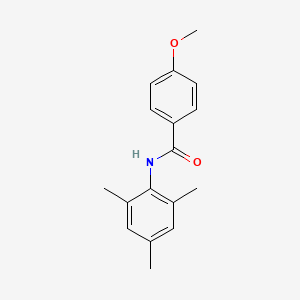
2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine is a heterocyclic aromatic compound that features a naphthyridine core substituted with a trifluoromethyl group at the 3-position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and 1,8-naphthyridine.
Condensation Reaction: The key step involves a condensation reaction between 3-(trifluoromethyl)benzaldehyde and 1,8-naphthyridine in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthyridine core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.
作用机制
The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The naphthyridine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)phenyl isocyanate: Used in organic synthesis and pharmaceuticals.
Trifluoromethylpyridine: Known for its applications in agrochemicals and materials science.
2-Methyl-4-(trifluoromethyl)phenyl compounds: Utilized in drug development and materials science.
Uniqueness
2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
60467-68-7 |
|---|---|
分子式 |
C15H9F3N2 |
分子量 |
274.24 g/mol |
IUPAC 名称 |
2-[3-(trifluoromethyl)phenyl]-1,8-naphthyridine |
InChI |
InChI=1S/C15H9F3N2/c16-15(17,18)12-5-1-3-11(9-12)13-7-6-10-4-2-8-19-14(10)20-13/h1-9H |
InChI 键 |
FCPIMUNXDNYLHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC=N3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine](/img/structure/B15065033.png)
![4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B15065036.png)
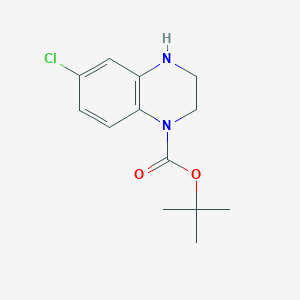
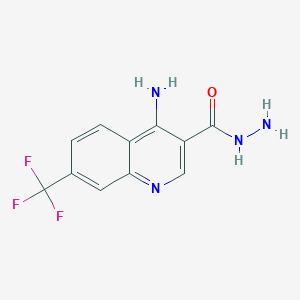
![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)

